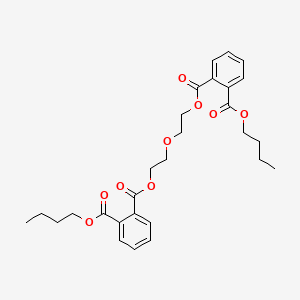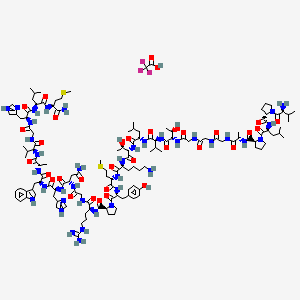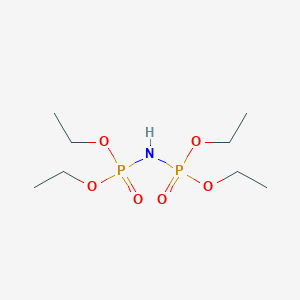
DIETHYLENE GLYCOL, DIESTER with BUTYLPHTHALATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene glycol, diester with butylphthalate is a chemical compound formed by the esterification of diethylene glycol and butylphthalate. This compound is known for its applications in various industries, including plastics, cosmetics, and pharmaceuticals. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, diester with butylphthalate typically involves the esterification reaction between diethylene glycol and butylphthalate. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Commonly used catalysts include sulfuric acid and polymer-based catalysts such as Amberlyst . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves heating the reactants in the presence of a catalyst to achieve the desired esterification. The reaction conditions, such as temperature, catalyst concentration, and reaction time, are optimized to maximize the yield and purity of the product .
化学反応の分析
Types of Reactions
Diethylene glycol, diester with butylphthalate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. These reactions are influenced by the presence of catalysts and the reaction conditions.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or polymer-based catalysts are used.
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include diethylene glycol, butylphthalate, and various intermediate esters depending on the specific reaction conditions and reagents used .
科学的研究の応用
Diethylene glycol, diester with butylphthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the manufacturing of cosmetics, personal care products, and other consumer goods.
作用機序
The mechanism of action of diethylene glycol, diester with butylphthalate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. The compound’s ester bonds can undergo hydrolysis, releasing diethylene glycol and butylphthalate, which can further interact with biological systems .
類似化合物との比較
Similar Compounds
Glycol distearate: Another diester compound used in cosmetics and personal care products.
Diethylene glycol distearate: Similar in structure but used primarily as a lubricant in various industrial applications.
Uniqueness
Diethylene glycol, diester with butylphthalate is unique due to its specific esterification with butylphthalate, which imparts distinct properties such as enhanced flexibility and durability in plastic products. Its applications in both industrial and scientific research settings further highlight its versatility and importance .
特性
CAS番号 |
7483-25-2 |
|---|---|
分子式 |
C28H34O9 |
分子量 |
514.6 g/mol |
IUPAC名 |
2-O-[2-[2-(2-butoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-butyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H34O9/c1-3-5-15-34-25(29)21-11-7-9-13-23(21)27(31)36-19-17-33-18-20-37-28(32)24-14-10-8-12-22(24)26(30)35-16-6-4-2/h7-14H,3-6,15-20H2,1-2H3 |
InChIキー |
QOHGWJJKTCUFDB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC(=O)C2=CC=CC=C2C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)


![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)



![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)



